molecular formula C12H15NO2 B13337446 Rel-methyl (2S,3R)-3-phenylpyrrolidine-2-carboxylate

Rel-methyl (2S,3R)-3-phenylpyrrolidine-2-carboxylate

Cat. No.: B13337446
M. Wt: 205.25 g/mol
InChI Key: RSBPLPJKAAQLFC-MNOVXSKESA-N
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Description

Rel-methyl (2S,3R)-3-phenylpyrrolidine-2-carboxylate is a chiral compound with significant applications in various fields of scientific research. Its unique stereochemistry and functional groups make it a valuable molecule for studying chemical reactions, biological interactions, and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-methyl (2S,3R)-3-phenylpyrrolidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetic acid and pyrrolidine.

    Formation of Intermediate: The intermediate compound is formed through a series of reactions, including esterification and cyclization.

    Final Product: The final product is obtained through purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

Rel-methyl (2S,3R)-3-phenylpyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Rel-methyl (2S,3R)-3-phenylpyrrolidine-2-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Research explores its potential therapeutic effects, including its role as an enzyme inhibitor or receptor agonist.

    Industry: It is utilized in the development of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of Rel-methyl (2S,3R)-3-phenylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing the pathways it affects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,3R)-3-phenylpyrrolidine-2-carboxylate: A closely related compound with similar chemical properties.

    Ethyl (2S,3R)-3-phenylpyrrolidine-2-carboxylate: Another analog with a different ester group.

    (2S,3R)-3-phenylpyrrolidine-2-carboxylic acid: The carboxylic acid derivative of the compound.

Uniqueness

Rel-methyl (2S,3R)-3-phenylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl (2S,3R)-3-phenylpyrrolidine-2-carboxylate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)11-10(7-8-13-11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11+/m1/s1

InChI Key

RSBPLPJKAAQLFC-MNOVXSKESA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H](CCN1)C2=CC=CC=C2

Canonical SMILES

COC(=O)C1C(CCN1)C2=CC=CC=C2

Origin of Product

United States

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